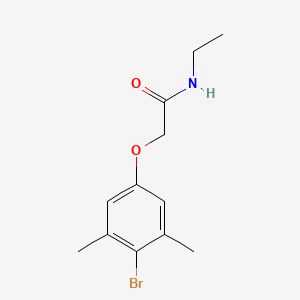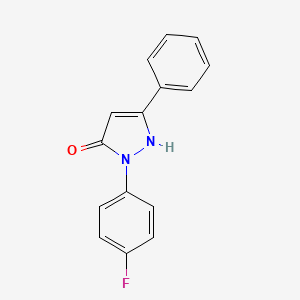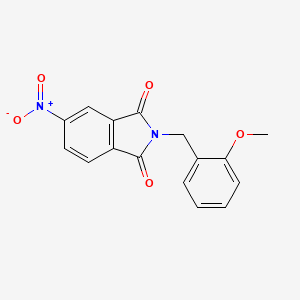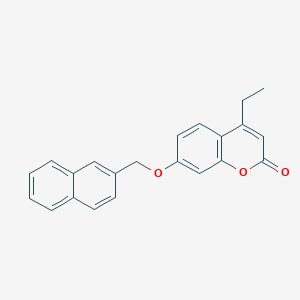
4-ethyl-7-(2-naphthylmethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-7-(2-naphthylmethoxy)-2H-chromen-2-one, also known as EPMC, is a synthetic compound with a molecular formula C24H20O3. It belongs to the class of coumarin derivatives and has been extensively studied for its potential applications in various fields of scientific research.
Wirkmechanismus
The mechanism of action of 4-ethyl-7-(2-naphthylmethoxy)-2H-chromen-2-one is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the suppression of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been found to have a protective effect on the liver and kidneys, and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-ethyl-7-(2-naphthylmethoxy)-2H-chromen-2-one in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 4-ethyl-7-(2-naphthylmethoxy)-2H-chromen-2-one, including further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of new synthetic methods for its production. Additionally, more research is needed to determine the optimal dosage and administration methods for this compound in different experimental settings.
Synthesemethoden
4-ethyl-7-(2-naphthylmethoxy)-2H-chromen-2-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Perkin reaction, and the Pechmann condensation reaction. However, the most commonly used method for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of 2-naphthol with ethyl acetoacetate in the presence of a base such as piperidine or pyridine.
Wissenschaftliche Forschungsanwendungen
4-ethyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has been widely used in scientific research due to its diverse range of potential applications. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
4-ethyl-7-(naphthalen-2-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-2-16-12-22(23)25-21-13-19(9-10-20(16)21)24-14-15-7-8-17-5-3-4-6-18(17)11-15/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKSHGGKZVZKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
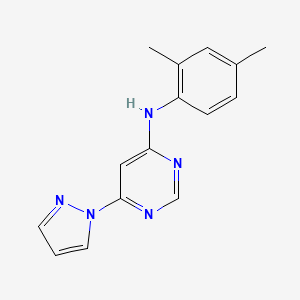
![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
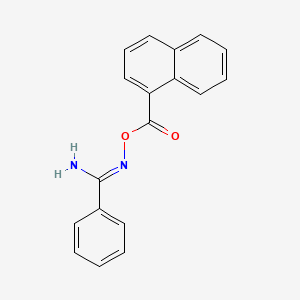
![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)
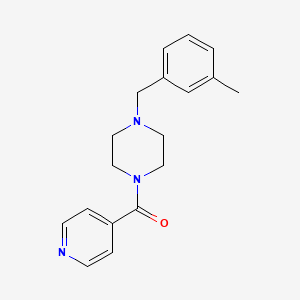
![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)

